Product packaging for N-[(Phenylmethoxy)acetyl]-L-phenylalanine(Cat. No.:CAS No. 114457-96-4)

N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Cat. No.: B180743
CAS No.: 114457-96-4
M. Wt: 313.3 g/mol
InChI Key: QEVKGLJYWRSXEB-INIZCTEOSA-N
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Description

Structural Classification and Nomenclature of N-Acylated L-Phenylalanine Derivatives

N-acylated L-phenylalanine derivatives belong to the broader class of N-acyl-alpha-amino acids. hmdb.ca These compounds are characterized by an L-phenylalanine molecule where the amino group is acylated. The systematic IUPAC name for such a derivative specifies the acyl group and its position of attachment to the nitrogen of the L-phenylalanine moiety.

For example, N-acetyl-L-phenylalanine, a simple derivative, is systematically named (2S)-2-acetamido-3-phenylpropanoic acid. nih.gov The "(2S)" denotes the stereochemistry at the alpha-carbon, which is characteristic of the L-amino acid. The term "acetamido" indicates the N-acetyl group, and "3-phenylpropanoic acid" is the systematic name for phenylalanine.

The classification of these derivatives is based on the nature of the acyl group attached to the L-phenylalanine. This can range from simple acetyl groups to more complex fatty acid chains. For instance, N-oleoyl phenylalanine is another derivative with a long-chain unsaturated fatty acid. nih.gov

The nomenclature can sometimes be simplified. For example, N-acetyl-L-phenylalanine is often referred to as Ac-Phe-OH in biochemical contexts. nih.gov

Table 1: Structural Classification of N-Acylated L-Phenylalanine Derivatives

Acyl GroupDerivative NameSystematic IUPAC Name
AcetylN-Acetyl-L-phenylalanine(2S)-2-acetamido-3-phenylpropanoic acid
OleoylN-Oleoyl-L-phenylalanine(S)-2-((E)-octadec-9-enamido)-3-phenylpropanoic acid
PhenylmethoxyacetylN-[(Phenylmethoxy)acetyl]-L-phenylalanine(S)-3-phenyl-2-(2-(phenylmethoxy)acetamido)propanoic acid

Historical Perspectives and Evolution of Research on Phenylalanine Derivatives in Organic and Bioorganic Chemistry

The history of phenylalanine itself dates back to 1879 when it was first identified in yellow lupine seedlings. wikipedia.org The synthesis of phenylalanine was first achieved in 1882. wikipedia.org Research into its derivatives has since become a cornerstone of organic and bioorganic chemistry.

Early research focused on the fundamental chemical properties and reactions of phenylalanine and its simple derivatives. The development of synthetic methodologies to create a wide array of phenylalanine derivatives has been a continuous area of investigation. These synthetic efforts have been crucial for creating tools to study biological systems and for the development of new pharmaceuticals. tandfonline.com

In recent decades, there has been a significant shift towards the use of biocatalysts, such as enzymes, to improve the yield and enantioselectivity of phenylalanine derivative synthesis. tandfonline.com Phenylalanine ammonia lyases (PALs), for instance, have been utilized for the amination of various cinnamic acids to produce phenylalanine analogues in a cost-effective manner. frontiersin.org

The field has also seen the development of novel phenylalanine derivatives with unique functionalities for specific applications. For example, 4-azido-L-phenylalanine is an unnatural amino acid used for bioconjugation in chemical biology. wikipedia.org Another example is boronophenylalanine (BPA), a dihydroxyboryl derivative used in neutron capture therapy. wikipedia.org

Current Research Landscape and Academic Significance of this compound within the Context of Amino Acid Derivative Chemistry

The current research landscape for N-acylated amino acid derivatives, including this compound, is vibrant and expanding. These compounds are recognized for their potential as therapeutic agents and as probes for understanding complex biological processes. nih.gov

N-acetyl-L-phenylalanine, a closely related compound, is known to be a product of the enzyme phenylalanine N-acetyltransferase and is involved in phenylalanine metabolism. hmdb.ca It has also been identified as a potential uremic toxin. hmdb.ca This highlights the importance of understanding the biological roles and metabolic pathways of N-acylated phenylalanine derivatives.

The synthesis of these derivatives continues to be an active area of research, with a focus on developing efficient and stereoselective methods. For example, studies have investigated the racemization of N-acetyl-L-phenylalanine during amidation reactions, which is a critical consideration for the synthesis of optically pure compounds. mdpi.com

The academic significance of this compound and related compounds lies in their ability to serve as versatile building blocks in peptide synthesis and drug discovery. chemicalbook.com The modification of the amino acid structure through N-acylation allows for the fine-tuning of physicochemical properties, which can lead to improved biological activity and pharmacokinetic profiles of peptide-based drugs. omizzur.com

Table 2: Key Research Findings on N-Acylated Phenylalanine Derivatives

Research AreaKey Findings
Synthesis Enzymatic synthesis using phenylalanine N-acetyltransferase has been demonstrated for N-acetyl-L-phenylalanine. nih.gov
Biological Activity N-oleoyl phenylalanine has been shown to regulate energy homeostasis. nih.gov
Metabolism N-acetyl-L-phenylalanine is a metabolite in the phenylalanine metabolism pathway. hmdb.ca
Clinical Relevance Elevated levels of N-acetyl-L-phenylalanine are found in the urine of patients with phenylketonuria. targetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B180743 N-[(Phenylmethoxy)acetyl]-L-phenylalanine CAS No. 114457-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(13-23-12-15-9-5-2-6-10-15)19-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVKGLJYWRSXEB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Phenylmethoxy Acetyl L Phenylalanine and Its Analogues

Chemical Synthesis Approaches to the N-Acyl Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group. libretexts.org Modern synthetic strategies focus on the use of coupling reagents to generate highly reactive intermediates that readily acylate the amine nucleophile under mild conditions.

The formation of the N-acyl amide bond is typically achieved by activating the carboxylic acid, in this case, phenylmethoxyacetic acid. uantwerpen.be A variety of coupling reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being among the most prevalent. uantwerpen.benih.gov

Uronium-based coupling agents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HBTU, and HATU, have gained widespread use due to their ability to rapidly activate carboxylic acids in polar solvents, leading to high yields with minimal side reactions. nih.gov The activation process involves the formation of a reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the amino group of L-phenylalanine. This method is often preferred over older techniques involving acyl chlorides or anhydrides, which can be harsh and less selective. libretexts.org

The general mechanism for uronium-mediated amidation proceeds in two steps:

Activation: The carboxylic acid (phenylmethoxyacetic acid) reacts with the uronium salt (e.g., TBTU) in the presence of a tertiary base (e.g., DIPEA) to form a highly reactive acyl-uronium species, which rapidly converts to a benzotriazolyl active ester. nih.gov

Coupling: The amino group of L-phenylalanine attacks the carbonyl carbon of the active ester, displacing the benzotriazole leaving group to form the desired N-[(Phenylmethoxy)acetyl]-L-phenylalanine product.

This approach has proven effective even for sterically hindered couplings, making it a robust method for synthesizing a wide range of N-acylated amino acids. nih.gov

A primary challenge in the synthesis of chiral molecules like this compound is the preservation of the stereocenter at the α-carbon of the amino acid. The activation of the carboxyl group can inadvertently lead to racemization, diminishing the optical purity of the final product. highfine.commdpi.com

Racemization during amide bond formation is a significant concern, particularly for N-acylated amino acids. The loss of stereochemical integrity typically occurs at the stage of the activated carboxylic acid intermediate. highfine.commdpi.com Two primary mechanisms are responsible for this phenomenon:

Oxazolone (Azlactone) Formation: This is the most common pathway for racemization. mdpi.com The activated N-acyl amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon (C4) of this oxazolone is highly acidic (pKa ≈ 9) and can be easily abstracted by a base present in the reaction mixture (such as DIPEA). nih.govmdpi.com The resulting achiral enolate intermediate can be re-protonated from either face, leading to a racemic or epimerized product upon ring-opening by the amine nucleophile. nih.govmdpi.com

Direct Enolization: A second, less common mechanism involves the direct abstraction of the α-proton from the activated amino acid intermediate by a base, forming a carbanion/enolate without proceeding through an oxazolone. mdpi.com Re-protonation of this intermediate leads to racemization.

Studies on the TBTU-mediated synthesis of an N-acetyl-L-phenylalanine derivative demonstrated that the extent of racemization is highly dependent on the reaction conditions, particularly the choice and amount of base. nih.govmdpi.com The use of strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can significantly promote racemization via the oxazolone pathway. nih.gov Conversely, using a weaker base like pyridine was shown to reduce the degree of racemization, offering a pathway to maintain higher stereochemical purity. nih.govmdpi.com

When an N-acylated L-phenylalanine is coupled with another chiral molecule, the potential for racemization leads to the formation of diastereomers, complicating purification and reducing the yield of the desired stereoisomer. The development of diastereoselective methods aims to control this outcome.

A detailed study on the TBTU/DIPEA-mediated coupling of N-acetyl-L-phenylalanine with a chiral glucosamine derivative highlighted the challenges. nih.gov The reaction consistently produced a mixture of diastereomers, indicating significant racemization of the phenylalanine moiety. If the formation of the azlactone and subsequent racemization are rapid, the stereochemical result of the coupling is dictated by the relative reaction rates of the oxazolone stereoisomers with the chiral amine. mdpi.com Interestingly, experiments showed a major reactivity of the D-activated enantiomer with the D-glucosamine derivative, suggesting a kinetic preference that influences the final diastereomeric ratio. nih.gov

The following table, based on findings from the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose, illustrates how reaction conditions affect the stereochemical outcome.

EntryStarting Amino AcidBase (Equivalents)Time (h)TemperatureDiastereomeric Ratio (L:D)Yield (%)
1N-Ac-L-PheDIPEA (2)24r.t.34:6685
2N-Ac-L-PheDIPEA (1)24r.t.40:6084
3N-Ac-L-PhePyridine (1)24r.t.72:2875
4N-Ac-D-PheDIPEA (2)24r.t.15:8588
5N-Ac-D-PheDIPEA (1)30°C<10:>9089

Data adapted from studies on TBTU-mediated amidation of N-acetyl-phenylalanine. nih.govmdpi.com r.t. = room temperature.

These findings underscore that careful selection of the base and optimization of reaction temperature and time are critical for controlling stereoselectivity in the synthesis of N-acylated L-phenylalanine conjugates. mdpi.com

To avoid undesired side reactions, such as self-coupling or polymerization, during the synthesis of this compound, it is essential to employ protecting groups for functional groups not involved in the desired amide bond formation. biosynth.compeptide.com An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be selectively removed in any order under distinct chemical conditions. biosynth.comiris-biotech.de

For the synthesis of this compound, the primary functional groups of the L-phenylalanine starting material to consider are the α-amino group and the α-carboxyl group.

α-Amino Group Protection: While the amino group is the nucleophile in the final coupling step, it must be protected during prior manipulations of the carboxyl group. Common amine protecting groups include tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). peptide.comnih.gov These groups are typically removed immediately before the N-acylation step.

α-Carboxyl Group Protection: The carboxyl group of phenylalanine is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting during other synthetic steps. libretexts.org This protecting group must be stable during the N-acylation reaction and selectively removable afterward.

The most widely used orthogonal combinations in peptide synthesis are Fmoc/tBu and Boc/Bn. biosynth.com The Fmoc group is base-labile (removed with piperidine), while the tert-butyl (tBu) group is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de The Boc group is also removed by acid, but the benzyl (Bn) group requires harsher acid conditions or hydrogenolysis for cleavage, allowing for a degree of selective deprotection. biosynth.com

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino Group9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
tert-ButoxycarbonylBocAcid (e.g., TFA)
BenzyloxycarbonylCbz or ZH₂/Pd (Hydrogenolysis) or HBr/AcOH
α-Carboxyl GroupMethyl/Ethyl Ester-OMe/-OEtBase Hydrolysis (Saponification)
Benzyl Ester-OBnH₂/Pd (Hydrogenolysis)

By selecting an appropriate orthogonal pair, chemists can precisely control the reaction sequence, ensuring that the phenylmethoxyacetyl group is attached exclusively to the α-amino group of L-phenylalanine without compromising other parts of the molecule.

Stereochemical Control and Retention in Coupling Reactions

Chemoenzymatic and Biocatalytic Routes to N-Acylated L-Phenylalanine Derivatives

As an alternative to purely chemical methods, chemoenzymatic and biocatalytic approaches offer powerful tools for the synthesis of N-acylated amino acids. These methods leverage the high selectivity and efficiency of enzymes to catalyze amide bond formation under mild, environmentally friendly conditions. nih.gov

The biological synthesis of N-acyl-L-amino acids often involves the activation of the fatty acid, typically as an acyl-coenzyme A (CoA) thioester or an acyl-adenylate, at the expense of ATP. nih.gov In vitro biocatalysis can utilize hydrolases, such as lipases and proteases, which can catalyze the reverse reaction of hydrolysis—aminolysis or direct condensation—to form the amide bond. nih.gov

Several enzymatic strategies have been explored for the synthesis of N-acylated phenylalanine derivatives:

Lipase-Catalyzed Acylation: Lipases are versatile biocatalysts that can perform N-acylation of amino esters. uniovi.es The kinetic resolution of racemic N-acetylated amino esters using lipases has been demonstrated, showcasing the high stereoselectivity of these enzymes. uniovi.es

Protease-Mediated Synthesis: Proteases like proteinase K can catalyze the polymerization of L-phenylalanine ethyl ester, forming oligo(L-phenylalanine) through successive amide bond formations. acs.org This demonstrates their capacity for peptide bond synthesis, which can be adapted for the N-acylation of a single amino acid with a desired acyl donor.

Acylase-Mediated Synthesis: Aminoacylases are another class of enzymes used in the industrial production of enantiomerically pure amino acids. researchgate.net While primarily known for their hydrolytic activity in resolving racemic N-acetyl-amino acids, they can also be employed for the synthesis of N-acyl amino acids. nih.gov

Adenylating Enzymes: The first adenylation domain of tyrocidine synthetase 1, whose natural role is L-phenylalanine adenylation, has been used for the chemoenzymatic synthesis of various tryptophyl-N-alkylamides. d-nb.info This enzyme activates the amino acid's carboxyl group, which is then attacked by an amine nucleophile. d-nb.info This principle can be extended to synthesize N-acylated phenylalanine derivatives.

These biocatalytic routes offer significant advantages, including high regio- and enantioselectivity, avoidance of harsh reagents and protecting groups, and operation in aqueous media, aligning with the principles of green chemistry. nih.gov

Enzymatic N-Acylation of L-Phenylalanine (e.g., Phenylalanine N-acetyltransferase)

The enzymatic N-acylation of L-phenylalanine is a key biocatalytic route for producing N-acyl-L-phenylalanine derivatives. A well-documented enzyme in this class is Phenylalanine N-acetyltransferase (EC 2.3.1.53), which facilitates the transfer of an acetyl group to the amino group of L-phenylalanine. wikipedia.orghmdb.ca

This enzyme catalyzes the reaction between acetyl-coenzyme A (acetyl-CoA) and L-phenylalanine to yield N-acetyl-L-phenylalanine and coenzyme A (CoA). wikipedia.orghmdb.ca The systematic name for this enzyme is acetyl-CoA:L-phenylalanine N-acetyltransferase. wikipedia.org Phenylalanine N-acetyltransferase belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org Enzymes of this type have been isolated and purified from various sources, including microorganisms like Escherichia coli. nih.gov Studies on the purified enzyme from E. coli K12 show it has a pH optimum of 8.0 and demonstrates high specificity for L-phenylalanine, though it can acetylate other L-amino acids like histidine and alanine at slower rates. nih.gov

N-acetyltransferase (NAT) enzymes typically operate through a double displacement reaction known as a ping-pong bi-bi mechanism. wikipedia.org This process involves two main steps:

Acylation of the Enzyme: Acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a cysteine residue in the enzyme's active site, forming an acetylated enzyme intermediate. CoA is then released. wikipedia.org

Acetyl Group Transfer: The amino acid substrate (L-phenylalanine) binds to the acetylated enzyme. The acetyl group is then transferred from the cysteine residue to the amino group of L-phenylalanine, forming the N-acetyl-L-phenylalanine product, which is subsequently released, regenerating the free enzyme. wikipedia.org

EnzymeEC NumberSubstratesProductsCatalytic Mechanism
Phenylalanine N-acetyltransferase2.3.1.53L-phenylalanine, Acetyl-CoAN-acetyl-L-phenylalanine, CoAPing-pong bi-bi

Biocatalyst Development and Optimization for Stereoselective Synthesis of Complex Derivatives

While Phenylalanine N-acetyltransferase is a prime example for simple acetylation, the synthesis of more complex analogues like this compound requires biocatalysts with broader substrate specificity or enzymes that have been specifically engineered for the desired transformation. The development of novel biocatalysts and the optimization of existing ones are central to advancing the synthesis of structurally diverse N-acyl amino acids. mdpi.com

Diverse Enzyme Classes: Beyond N-acetyltransferases, other hydrolases such as lipases, proteases, and aminoacylases are being explored for N-acylation reactions. nih.govresearchgate.net These enzymes can be used in vitro for aminolysis or reverse hydrolysis reactions, avoiding the need for cofactor regeneration systems that are necessary for ATP-dependent enzymes in whole-cell biocatalysis. nih.gov For instance, aminoacylases, traditionally known for resolving racemic mixtures of N-acetyl-amino acids, are being investigated for their synthetic potential to produce N-acyl-amino acid surfactants. nih.govresearchgate.net

Protein Engineering and Directed Evolution: The toolbox of protein engineering has become indispensable for creating tailored biocatalysts. researchgate.net Techniques such as directed evolution allow for the modification of enzymes to enhance their activity, stability, and selectivity for non-natural substrates. mdpi.com This involves generating enzyme variants through mutagenesis and screening for desired properties, a process that can significantly expand the synthetic utility of an enzyme. For example, engineering efforts can reprogram an enzyme's substrate scope to accept bulkier acyl donors than acetyl-CoA, such as phenylmethoxyacetyl-CoA or its derivatives, and to specifically acylate L-phenylalanine with high stereoselectivity. mdpi.com

Discovery of Novel Biocatalysts: Genome mining and screening of microbial sources continue to uncover novel enzymes with unique catalytic capabilities. mdpi.com An example is the discovery of an N-acetyltransferase, FrbF, involved in the biosynthesis of an antimalarial phosphonate. nih.gov This enzyme has a distinct protein fold compared to canonical N-acetyltransferases, highlighting the structural diversity of biocatalysts available in nature. Characterizing such novel enzymes provides new scaffolds for protein engineering and expands the range of possible N-acylation reactions for producing complex derivatives. nih.gov

The development of these advanced biocatalytic systems is crucial for the efficient and sustainable synthesis of this compound and its analogues, offering pathways that are highly stereoselective and environmentally benign.

Biocatalyst ClassSynthetic StrategyKey AdvantagesExamples/Applications
N-Acetyltransferases (NATs)Acyl group transfer from an activated donor (e.g., Acetyl-CoA)High specificity for the amino acidSynthesis of N-acetyl-L-phenylalanine
AminoacylasesReverse hydrolysis/synthesisBroad substrate scope, no cofactor needed for in vitro synthesisProduction of N-acyl-amino acid-based surfactants
Lipases/ProteasesAminolysisReadily available, operate in organic solventsSynthesis of various N-acyl amino acids
Engineered Enzymes (Directed Evolution)Tailored synthesisEnhanced stability, activity, and stereoselectivity; acceptance of non-natural substratesAsymmetric synthesis of chiral amino acid derivatives for pharmaceuticals

Table of Compounds

Compound Name
This compound
L-phenylalanine
N-acetyl-L-phenylalanine
Acetyl-coenzyme A (acetyl-CoA)
Coenzyme A (CoA)
Histidine
Alanine

Mechanistic Biochemical and Enzymatic Studies of N Acylated L Phenylalanine Derivatives

Biosynthetic and Catabolic Pathways of N-Acylated Aromatic Amino Acids

The formation and degradation of N-acylated aromatic amino acids are tightly regulated processes governed by specific enzyme families. These pathways are crucial for maintaining cellular homeostasis and are involved in various physiological and pathological conditions.

Role of N-Acetyltransferases in Various Biological Systems (e.g., Mammalian and Microbial)

N-acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate, including aromatic amines. wikipedia.org This process, known as N-acetylation, is a key reaction in the phase II metabolism of xenobiotics, facilitating their excretion. wikipedia.org In mammalian systems, NATs are cytosolic enzymes found in the liver and other tissues. wikipedia.org The GCN5-related N-acyltransferases (GNAT) family, with over 10,000 members across all life forms, is a significant group of these enzymes. frontiersin.org While many GNATs are uncharacterized, they are believed to be involved in the acyl-CoA-dependent production of N-acyl aromatic amino acids. frontiersin.org

In mammals, the synthesis of short-chain N-acyl aromatic amino acids, such as N-acetyl-L-phenylalanine, is associated with the detoxification of high cellular levels of certain organic acids or aromatic amino acids, which can occur due to metabolic disorders like phenylketonuria. frontiersin.org

In microbial systems, such as E. coli, L-amino acid N-acyltransferase MnaT has been identified as an enzyme required for optimal growth by forming N-acetylated amino acids. uniprot.org MnaT catalyzes the acylation of L-methionine and the acetylation of L-phenylglycine using acetyl-CoA or propanoyl-CoA as acyl donors. uniprot.org This enzyme exhibits broad substrate specificity, being able to N-acylate other free L-amino acids and their derivatives. uniprot.org The mechanism of NATs involves a "ping pong bi bi" double displacement reaction, where acetyl-CoA first binds to the enzyme and acetylates a conserved cysteine residue (Cys68). After the release of acetyl-CoA, the acetyl acceptor (the amino acid) binds and the acetyl group is transferred to form the final N-acetylated product. wikipedia.org

Enzymatic Hydrolysis Mechanisms by N-Acylpeptide Hydrolases

The breakdown of N-acylated proteins and peptides is a critical cellular process. N-Acylpeptide hydrolases (APHs) are key enzymes in the catabolism of N-terminally acetylated proteins, which constitute a significant portion of eukaryotic cytosolic proteins. nih.gov This N-terminal acetylation protects intracellular proteins from degradation. nih.gov

The catabolic process is generally understood to involve two main enzymes. First, proteolysis generates smaller NH₂-blocked peptides. An N-acylpeptide hydrolase then cleaves these peptides, releasing an N-acylated amino acid. nih.gov This N-acylated amino acid is subsequently deacetylated by an aminoacylase (B1246476), such as aminoacylase 1 (ACY 1), to yield a free amino acid that can be reused for protein synthesis. nih.gov

APHs are cytoplasmic enzymes belonging to the prolyl oligopeptidase (PROP) family of serine-type peptidases. nih.gov Studies on human acylpeptide hydrolase suggest the presence of a critical cysteine residue near the active site. nih.gov The mechanism of action involves the formation of an acyl-enzyme intermediate, and the hydrolysis of this intermediate is the rate-limiting step in the reaction. nih.gov Another enzyme, peptidase M20 domain containing 1 (PM20D1), is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase, capable of both synthesizing N-acyl amino acids from free fatty acids and amino acids, and catalyzing the reverse hydrolysis reaction. elifesciences.org Fatty acid amide hydrolase (FAAH) has also been identified as an intracellular N-acyl amino acid synthase/hydrolase, though it has a more restricted substrate scope compared to PM20D1. elifesciences.org

Investigations into Enzyme-Ligand Interactions and Inhibition Mechanisms

The interaction of N-acylated L-phenylalanine derivatives with various enzymes has been a subject of intense research, providing valuable information on enzyme inhibition and structure-activity relationships.

Binding Studies with Proteolytic Enzymes (e.g., Thermolysin, Stromelysin-1)

Thermolysin, a zinc-containing metalloproteinase from Bacillus thermoproteolyticus, serves as a model enzyme for studying metalloproteinase inhibitors. mdpi.com Studies on the binding of N-carbobenzoxy-L-phenylalanine (Z-L-phenylalanine), a compound structurally related to N-[(Phenylmethoxy)acetyl]-L-phenylalanine, to thermolysin and stromelysin-1 have revealed key aspects of their interaction. nih.gov

Using NMR spectroscopy, it was found that the chemical shift of the carboxylate carbon of Z-L-phenylalanine increases significantly upon binding to thermolysin, moving from 179.5 ppm to 182.9 ppm. nih.gov This change indicates a direct interaction with the enzyme's active site. Further studies concluded that the inhibitor's carboxylate group most likely coordinates directly with the active site zinc atom. nih.gov This coordination is a critical feature of the binding mechanism for this class of inhibitors. Spectrophotometric results also confirmed that the active site zinc atom remains tetrahedrally coordinated when these inhibitors are bound. nih.gov

The following table summarizes the change in the carboxylate carbon chemical shift of Z-L-phenylalanine upon binding to thermolysin.

CompoundState13C Chemical Shift (ppm)
Z-L-phenylalanineUnbound179.5
Z-L-phenylalanineBound to Thermolysin182.9

This interactive table is based on data for the related compound Z-L-phenylalanine. nih.gov

Modulatory Effects on Amino Acid Dehydrogenases and Related Enzymes

While direct studies on the modulatory effects of this compound on amino acid dehydrogenases are not extensively documented in the provided context, the broader class of N-acylated amino acids is known to interact with various metabolic enzymes. For instance, phenylalanine itself is a regulator of phenylalanine hydroxylase (PAH), an enzyme that catalyzes the conversion of phenylalanine to tyrosine. nih.gov Phenylalanine activates PAH by altering the enzyme's tertiary structure, which strengthens the association of its subunits. nih.gov

The regulation of aromatic amino acid hydroxylases is complex, involving substrate activation and interactions with cofactors. nih.govresearchgate.net Herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors block the catabolism of tyrosine, leading to an accumulation of this amino acid and subsequent phytotoxicity. wikipedia.org This demonstrates how blocking an enzyme in an amino acid metabolic pathway can have significant biological effects. While not a dehydrogenase, this example illustrates the principle of modulating amino acid pathways.

Elucidation of Structure-Mechanism Relationships in Enzyme Active Sites

The study of how N-acylated L-phenylalanine derivatives and other inhibitors bind to enzyme active sites is crucial for understanding their mechanism of action and for the rational design of new inhibitors. For thermolysin, the specificity of peptide bond cleavage is largely determined by the amino acid residue on the C-terminal side of the scissile bond, with a preference for hydrophobic residues like phenylalanine. wisc.edu

Inhibitors containing a carboxyl group, like N-carboxyalkyl dipeptides, have been synthesized and tested as thermolysin inhibitors. nih.gov The potency of these inhibitors was found to be related to the nature of the N-carboxyalkyl group. While it was hypothesized that bifunctional inhibitors with additional metal-coordinating groups would be more potent, the results showed they were not significantly more effective than analogues with non-coordinating groups of similar size. nih.gov This suggests that while chelation with the active site zinc ion is a possible interaction, it may not be the dominant factor for inhibition by these specific compounds. nih.gov

The binding of inhibitors like Z-L-phenylalanine to thermolysin and stromelysin-1 suggests that the carboxylate group of the inhibitor directly coordinates with the active site zinc atom, a key feature of the structure-mechanism relationship for this class of inhibitors with metalloproteinases. nih.gov

The table below shows the inhibition constants (KI) for a series of N-carboxyalkyl dipeptide inhibitors of thermolysin.

InhibitorKI (μM)
N-[1(R,S)-carboxyethyl]-LA (I)116 ± 21
N-[1(R,S)-carboxy-2-carboxyethyl]-LA (II)7.4 ± 1.8
N-[1(R,S)-carboxy-3-carboxypropyl]-LA (III)6.3 ± 0.5
N-[1(R,S)-carboxy-n-butyl]-LA (IV)19.7 ± 1.5
N-[1(R,S)-2-ethylcarboxyethyl]-LA (V)17.0 ± 1.0
N-[1(R,S)-carboxy-2-(4-imidazoyl-ethyl]-LA (VI)3.3 ± 0.1

This interactive table is based on data for N-carboxyalkyl derivatives of L-leucyl-L-alanine. nih.gov

Mechanistic Aspects of Amino Acid Metabolism Perturbations Involving N-Acylated Phenylalanine

The acylation of amino acids, particularly the N-acylation of L-phenylalanine, represents a significant metabolic process that can influence cellular signaling and contribute to the pathophysiology of certain metabolic disorders. The addition of an acyl group to the amino group of L-phenylalanine alters its chemical properties, which in turn can affect its recognition by enzymes and transporters, leading to perturbations in amino acid metabolism. While specific research on this compound is limited in publicly accessible scientific literature, the principles of its metabolic impact can be inferred from studies on structurally related N-acylated L-phenylalanine derivatives, most notably N-acetyl-L-phenylalanine.

The enzymatic synthesis of N-acylated L-phenylalanine derivatives is primarily catalyzed by N-acetyltransferases. One of the key enzymes in this process is phenylalanine N-acetyltransferase (EC 2.3.1.53). This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-phenylalanine, resulting in the formation of N-acetyl-L-phenylalanine and coenzyme A (CoA) wikipedia.org. This reaction is a critical node in phenylalanine metabolism, and its activity can be influenced by the availability of its substrates, L-phenylalanine and acetyl-CoA wikipedia.orgnih.gov.

In conditions of elevated L-phenylalanine levels, such as the genetic disorder phenylketonuria (PKU), the metabolic flux through this N-acetylation pathway is significantly increased. PKU is characterized by a deficiency in the enzyme phenylalanine hydroxylase, which is responsible for converting phenylalanine to tyrosine nih.govyoutube.com. The resulting accumulation of phenylalanine leads to its conversion into alternative metabolites, including a substantial amount of N-acetyl-L-phenylalanine which is then excreted in the urine hmdb.ca. This redirection of phenylalanine metabolism is a direct consequence of the primary enzymatic defect and highlights how N-acylation can become a major pathway under pathological conditions.

The substrate specificity of N-acetyltransferases is a crucial factor in determining which N-acylated derivatives are formed. Studies on acetyl-CoA-L-phenylalanine α-N-acetyltransferase from Escherichia coli have shown that while L-phenylalanine is the preferred substrate, other amino acids such as L-histidine and L-alanine can also be acetylated, albeit at slower rates nih.govnih.govcapes.gov.br. This suggests that the enzyme's active site can accommodate a range of amino acid side chains. The nature of the acyl group donor can also vary. While acetyl-CoA is a common donor, other acyl-CoAs could potentially serve as substrates, leading to the formation of a diverse array of N-acylated phenylalanines. The structure of the acyl group, such as the (phenylmethoxy)acetyl group in this compound, would likely influence the binding affinity and catalytic efficiency of the N-acetyltransferase. A bulkier and more complex acyl group may alter the kinetics of the enzymatic reaction compared to a simple acetyl group.

The perturbation of amino acid metabolism by N-acylated phenylalanine derivatives extends beyond their formation. These molecules can act as signaling molecules themselves. For instance, certain long-chain N-acyl amino acids have been identified as endogenous signaling lipids that can modulate various physiological processes researchgate.netnih.govnih.gov. Although the specific signaling roles of this compound have not been elucidated, the principle that N-acylation can confer novel biological activities to an amino acid is well-established.

Furthermore, the accumulation of N-acylated derivatives can have downstream effects on other metabolic pathways. For example, the increased production of N-acetyl-L-phenylalanine in PKU represents a diversion of the phenylalanine pool, which could potentially limit its availability for protein synthesis or the synthesis of other essential compounds.

The table below summarizes the substrate specificity of an exemplary enzyme involved in the N-acylation of L-phenylalanine, highlighting the preference for L-phenylalanine.

Table 1: Relative Activity of Acetyl-CoA-L-phenylalanine α-N-acetyltransferase with Various Amino Acid Substrates.

Amino Acid SubstrateRelative Rate of Acetylation (%)Reference
L-Phenylalanine100 nih.govnih.gov
L-HistidineSlower Rate nih.govnih.gov
L-AlanineSlower Rate nih.govnih.gov

Data is qualitative as presented in the source material, indicating that L-phenylalanine is the primary substrate.

Compound Names

Advanced Applications in Bioorganic Chemistry and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics and Conformationally Restricted Analogues

A primary challenge in using peptides as drugs is their instability in the body. Peptidomimetics are compounds that mimic peptides but are designed to have better drug-like properties, such as improved stability and bioavailability. N-acylated amino acids, including N-[(Phenylmethoxy)acetyl]-L-phenylalanine, are instrumental in developing these advanced molecules.

Peptides are susceptible to degradation by enzymes called proteases. The N-acylation of the amino acid structure, as seen in this compound, can protect the peptide backbone from being broken down by these enzymes. This modification enhances what is known as proteolytic stability. By preventing degradation, the compound can remain active in the body for longer, which can improve its bioavailability and therapeutic effect. The specific nature of the N-acyl group can be altered to fine-tune these properties, a strategy that is explored through both computational (theoretical) modeling and laboratory (in vitro) experiments.

The bond that links amino acids together, the peptide bond, is a key target for proteases. To overcome this, scientists develop "peptide bond isosteres," which are chemical groups that mimic the shape and function of the peptide bond but are resistant to cleavage. N-acylated phenylalanine scaffolds are used to create these surrogates. For example, an alkene (C=C) bond can replace the amide (C-N) bond of a peptide. nih.gov While this maintains a similar three-dimensional structure, it is not recognized by proteases, thus increasing the molecule's stability. nih.gov These isosteres can dramatically alter the electronic and conformational properties of the molecule, leading to enhanced stability and potentially new biological activities. nih.gov

Role as Chiral Building Blocks and Precursors in Complex Organic Synthesis

The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. This property is crucial in pharmacology because the biological targets in the body, such as enzymes and receptors, are also chiral. This compound is a chiral building block, meaning its specific three-dimensional structure can be used to control the stereochemistry of a new, more complex molecule during its synthesis. aurumpharmatech.com

Many biologically active compounds found in nature contain N-acylated amino acid structures. nih.gov Synthetic chemists use building blocks like this compound as starting materials to construct these natural products or their analogues in the lab. nih.govnih.gov This process allows for the production of rare or hard-to-isolate natural compounds and enables the creation of novel derivatives with potentially improved properties. mdpi.com For example, N-acetylated analogues of L-phenylalanine are used as versatile reactants in peptide synthesis. chemicalbook.comsigmaaldrich.com

Macrocycles are large, ring-like molecules that have attracted significant interest in drug discovery due to their ability to bind to challenging biological targets with high affinity and selectivity. The structure of this compound, with its reactive carboxylic acid and N-H groups, allows it to be incorporated into these macrocyclic frameworks. By "constraining" the molecule within a ring structure, its conformation becomes more rigid, which can lead to more precise and potent interactions with its intended biological target.

Analytical Methodologies and Chemical Probes

Beyond its role in synthesis, this compound and related N-acylated amino acids are valuable in analytical chemistry and as tools for biological research.

N-acylated amino acids can be used as chemical probes to study cellular processes. nih.govnih.gov These probes can be designed to interact with specific proteins or enzymes, and may include reporter groups like fluorescent tags that allow researchers to visualize and track these interactions within a cell. nih.govnih.gov For instance, N-acyl conjugates can be used as flexible tools to investigate new binding sites on G protein-coupled receptors (GPCRs), transporters, and ion channels. nih.govnih.gov

For analytical purposes, methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed. researchgate.netbohrium.comcreative-proteomics.commdpi.com Due to the chemical nature of N-acylated amino acids, a derivatization step is sometimes necessary to make them detectable by certain instruments, such as UV/Vis spectrophotometers. researchgate.netbohrium.commdpi.com This involves chemically modifying the molecule to attach a UV-absorbing group. researchgate.netmdpi.com

Applications in Chiral Separations and Metabolomics (e.g., as Chiral Derivatizing Agents)

The separation of enantiomers is critical in pharmaceutical and biological sciences, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. N-acylated amino acids, particularly those derived from L-phenylalanine, are fundamental components in the field of chiral recognition.

Research Findings:

While this compound is not commonly cited as a commercial chiral derivatizing agent (CDA), its structural motifs are characteristic of those used in chiral selectors for chromatography. Chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) are often designed with moieties that can engage in multiple types of interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, to differentiate between enantiomers. N-substituted L-phenylalanine derivatives have been successfully used as chiral selectors when coated onto a support like porous graphitic carbon. scite.ai The efficacy of such systems depends on the nature of the N-substituent, which modulates the selector's ability to discriminate between enantiomers. scite.ai

In the context of metabolomics, which involves the comprehensive study of metabolites in a biological system, N-acylated amino acids are a significant class of molecules. nih.gov For instance, untargeted metabolomics identified N-lactoyl-phenylalanine as a key exercise-inducible metabolite that can suppress appetite. nih.gov Similarly, N-acetyl-L-phenylalanine is a known metabolite in the phenylalanine metabolism pathway and is considered a potential uremic toxin that accumulates in patients with kidney disease or phenylketonuria. hmdb.ca

The analysis of chiral amino acids and their derivatives in metabolomics often requires derivatization to enable their separation and sensitive detection. CDAs react with the target analyte to form diastereomers, which can then be separated on standard achiral chromatography columns. Although reagents like Marfey's reagent or N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) are more commonly used for this purpose, the principle relies on the fixed chirality of the derivatizing agent to resolve the enantiomers of the analyte. The structure of this compound makes it a potential candidate for such applications, or for use as a chiral selector itself, warranting further investigation.

Development of Labeled Probes and Affinity Reagents for Biological Systems

Understanding the interactions of small molecules with proteins and other biomolecules is fundamental to drug discovery and chemical biology. Labeled probes and affinity reagents are indispensable tools for identifying molecular targets, studying binding kinetics, and visualizing biological processes.

Research Findings:

Phenylalanine analogues are frequently used to construct chemical probes. A powerful strategy involves the genetic incorporation of unnatural amino acids (UAAs) with unique reactive handles into proteins. For example, p-acetyl-phenylalanine, which contains a ketone group, can be incorporated into a protein at a specific site. nih.gov This ketone handle is chemically orthogonal to the native amino acids and can be selectively reacted with a hydroxylamine-functionalized probe, such as a spin label or a fluorophore, for downstream analysis. nih.gov

Another common approach is isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). The synthesis of isotopically labeled L-phenylalanine is well-established and crucial for Nuclear Magnetic Resonance (NMR) studies of protein structure and dynamics. researchgate.netdeepdyve.com

This compound serves as a versatile scaffold for creating such probes. The phenylmethoxy (benzyl) group is particularly amenable to modification.

Radiolabeling: Tritium (³H) or Carbon-14 (¹⁴C) can be incorporated into the benzyl (B1604629) ring of the phenylmethoxy group. This would create a radiolabeled version of the molecule, enabling its use in binding assays or to trace its metabolic fate in cells or whole organisms.

Affinity-Based Probes: A photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, could be chemically attached to the phenyl ring of the phenylmethoxy group. The resulting molecule could then be used in photoaffinity labeling experiments to identify its binding partners within a complex biological sample. Upon UV irradiation, the probe forms a covalent bond with nearby proteins, allowing for their subsequent isolation and identification by mass spectrometry.

Fluorescent Probes: A fluorophore could be attached to the molecule to create a fluorescent probe for use in cellular imaging or fluorescence polarization assays to study molecular interactions in real time. nih.gov

These strategies, while not yet documented specifically for this compound, are based on well-established principles in medicinal chemistry and demonstrate the compound's potential for development into sophisticated research tools.

Online Monitoring of N-Acylation Reactions via Spectroscopic Techniques

The synthesis of N-acylated amino acids requires precise control over reaction conditions to ensure high yield and purity. Traditional monitoring relies on offline methods like HPLC, which are time-consuming. Modern process analytical technology (PAT) utilizes spectroscopic techniques for real-time, online monitoring, offering significant advantages for process understanding and control.

Research Findings:

The N-acylation of L-phenylalanine is highly suitable for online monitoring by spectroscopic methods such as NMR and Near-Infrared (NIR) spectroscopy. magritek.commagritek.com Benchtop NMR spectrometers, in particular, can be placed directly in a fume hood and connected to the reaction vessel through a closed-loop flow system. magritek.commagritek.com

A case study on the N-acetylation of L-phenylalanine using acetic anhydride (B1165640) demonstrates the power of this approach. magritek.commagritek.com The reaction mixture is continuously pumped from the reactor through an NMR flow cell and back. magritek.com Spectra are acquired at regular intervals, allowing researchers to track the reaction progress in real time.

The monitoring is based on the distinct NMR signals of the reactant and the product. For the N-acetylation of L-phenylalanine, the signal corresponding to the alpha-proton (α-CH) of L-phenylalanine appears at a distinct chemical shift (e.g., 3.8–4.2 ppm) compared to the α-CH of the N-acetylated product (e.g., 4.2–4.8 ppm). magritek.commagritek.com

Table 1: Spectroscopic Data for Online Monitoring of L-Phenylalanine N-Acetylation

Compound Monitored Group ¹H-NMR Chemical Shift (ppm) Observation During Reaction
L-Phenylalanine α-CH 3.8–4.2 Signal integral decreases
N-Acetyl-L-phenylalanine α-CH 4.2–4.8 Signal integral increases

Data derived from a representative N-acetylation reaction. magritek.commagritek.com

By integrating these specific signal regions over time, a kinetic profile of the reaction can be generated. This data reveals the rate of consumption of the starting material and the rate of formation of the product, leading to a precise determination of reaction completion and final yield. magritek.com This method would be directly applicable to monitoring the synthesis of this compound from L-phenylalanine and a phenylmethoxyacetylating agent. The disappearance of the L-phenylalanine α-CH signal and the appearance of a new, downfield-shifted α-CH signal for the product would be tracked.

Other optical techniques like NIR and Raman spectroscopy are also used for online reaction monitoring, though they often require complex chemometric models for data analysis. magritek.commagritek.com In contrast, NMR provides direct quantification of reactant and product concentrations without the need for extensive calibration. magritek.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-Phenylalanine
Acetic Anhydride
N-Acetyl-L-phenylalanine
N-Lactoyl-phenylalanine
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC)
p-Acetyl-phenylalanine
Tritium
Carbon-14
Azide

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Understanding

To move beyond single-endpoint assays, the integration of advanced "omics" technologies is crucial for a holistic, systems-level understanding of how N-[(Phenylmethoxy)acetyl]-L-phenylalanine interacts with biological systems. Metabolomics, transcriptomics, and proteomics can reveal global changes within a cell or organism upon exposure to the compound, identifying novel pathways and networks it may modulate.

Recent advances in metabolomics, for instance, have successfully identified and quantified numerous N-acyl amino acids in various biological contexts, linking them to specific metabolic states or diseases. acs.orgnih.govcaymanchem.com Studies have shown that levels of related compounds, such as N-acetyl-L-phenylalanine, are altered in conditions like Alzheimer's disease and are influenced by the gut microbiome. caymanchem.com Similarly, transcriptomic and metabolomic analyses have been powerfully applied to map and optimize the metabolic pathways for L-phenylalanine production in engineered microorganisms. nih.gov Applying these technologies to this compound could elucidate its metabolic fate, its influence on gene expression, and its impact on protein profiles, thereby uncovering its mechanism of action on a systemic scale.

Table 1: Application of Omics Technologies to this compound Research
Omics TechnologyResearch ObjectivePotential FindingsRelevant Analogy from Literature
Metabolomics Identify and quantify the compound and its downstream metabolites in biological fluids and tissues.Elucidation of metabolic pathways, identification of biomarkers, understanding of gut microbiome interactions.Discovery of novel N-acyl lipids and profiling of metabolites in disease states. acs.orgcaymanchem.com
Transcriptomics Analyze global changes in gene expression in response to the compound.Identification of regulated genes and pathways, providing mechanistic insights into its biological effects.Analysis of gene expression changes in E. coli for enhanced L-phenylalanine production. nih.gov
Proteomics Study changes in the protein landscape of cells or tissues.Identification of protein targets and pathways affected by the compound, including enzymes and receptors.Understanding protein-level regulation in response to metabolic shifts.
Lipidomics Characterize the compound's impact on the overall lipid profile.Revealing interactions with lipid signaling pathways, as N-acyl amino acids are structurally related to bioactive lipids. nih.govnih.govTargeted lipidomics has unveiled large families of naturally occurring N-acyl amino acids. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predictive Design and Mechanistic Elucidation

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for predicting the behavior of this compound at an atomic level, complementing experimental research. These methods can elucidate mechanisms of action, predict binding affinities for potential protein targets, and guide the design of new derivatives with enhanced properties.

For example, MD simulations have been successfully used to study the passive transport of the related compound N-acetyl-phenylalanine-amide across lipid bilayers, providing detailed insights into membrane permeability. nih.gov Other computational studies have investigated the self-assembly of phenylalanine and its derivatives into complex nanostructures, a process driven by subtle intermolecular forces. nih.govrsc.org Furthermore, combined experimental and computational approaches have been instrumental in revealing the mechanistic role of N-acyl amino acid ligands in complex chemical reactions, such as in palladium-catalyzed C-H activation. nih.gov Applying these computational strategies to this compound can predict its interactions with biological membranes, potential enzyme targets, and its conformational dynamics in solution, thereby accelerating its development for specific applications.

Table 2: Computational Approaches for Investigating this compound
Computational MethodSpecific ApplicationPredicted Outcome or Insight
Molecular Docking Screening for potential binding interactions with a library of known protein structures (e.g., enzymes, receptors).Generation of a ranked list of potential biological targets; prediction of binding modes and affinities.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound in complex environments (e.g., water, lipid bilayer).Elucidation of membrane transport mechanisms; characterization of conformational preferences; understanding of interactions with protein targets over time. nih.gov
Quantum Mechanics (QM) Calculating electronic structure, reaction energies, and spectroscopic properties with high accuracy.Detailed elucidation of reaction mechanisms (e.g., enzymatic hydrolysis); prediction of NMR and vibrational spectra for structural confirmation. researchgate.net
Free Energy Calculations (e.g., Umbrella Sampling) Determining the potential of mean force (PMF) for processes like membrane permeation or binding/unbinding events.Quantitative prediction of the energy barriers associated with biological transport and receptor binding. nih.gov

Development of Novel Stereoselective Synthetic Methodologies for Enantiopure N-Acylated Derivatives

The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. Therefore, the development of efficient, scalable, and highly stereoselective synthetic methods is paramount for producing enantiopure material for research and potential applications. While classical methods exist, future research will focus on greener, more versatile, and more efficient strategies.

Emerging synthetic methodologies include advanced enzymatic resolutions, where enzymes are used to selectively react with one enantiomer of a racemic mixture, and asymmetric catalysis, which uses chiral catalysts to guide a reaction towards the desired stereoisomer. google.comacs.org For instance, recent work has demonstrated the power of metallaphotoredox catalysis for the synthesis of a wide array of optically pure unnatural amino acids from simple precursors. nih.gov Another innovative approach involves the use of immobilized molecular reactors that enhance the efficiency of coupling sterically hindered amino acids, a challenge often encountered in N-acylation. bioengineer.org Further research in this area could lead to novel catalytic systems or flow-chemistry processes that provide rapid and clean access to this compound and a library of its structural analogs with high enantiomeric purity.

Table 3: Modern Synthetic Strategies for Enantiopure N-Acylated Amino Acids
Synthetic MethodologyDescriptionAdvantagesReference Example
Enzymatic Resolution Use of enzymes (e.g., proteases, acylases) to selectively hydrolyze an ester or amide of one enantiomer from a racemic mixture.High stereoselectivity, mild reaction conditions, environmentally benign.A serine proteinase used for the selective conversion of N-acetyl-L-phenylalanine methyl ester. google.com
Asymmetric Catalysis Employment of a chiral catalyst (metal-based or organocatalyst) to stereoselectively create the desired product from a prochiral substrate.High enantiomeric excess, catalytic nature reduces waste.Catalytic asymmetric Strecker reactions for producing enantioenriched α-amino acids. acs.org
Chiral Auxiliaries Covalently attaching a chiral molecule to the substrate to direct a subsequent reaction, followed by removal of the auxiliary.Reliable and predictable stereochemical control.Use of chiral 1-acylpyridinium salts to prepare enantiopure N-acyldihydropyridones. acs.org
Metallaphotoredox Catalysis A modern technique combining photoredox and transition-metal catalysis to enable novel bond formations under mild conditions.Broad substrate scope, high functional group tolerance, enantioretentive.Conversion of serine to a wide range of unnatural amino acids via cross-electrophile coupling. nih.gov

Exploration of Undiscovered Biological Functions and Interdisciplinary Research with Synthetic Biology

While L-phenylalanine is a well-known precursor to critical neurotransmitters like dopamine (B1211576) and norepinephrine, the specific biological functions of its N-acylated derivatives, including this compound, remain largely uncharted territory. wikipedia.org The N-acyl chain can dramatically alter the physicochemical properties of the parent amino acid, potentially redirecting it toward new biological targets such as G-protein coupled receptors, ion channels, or enzymes involved in lipid signaling. nih.govwikipedia.org Future research should focus on systematic screening of this compound against various cellular targets to discover novel bioactivities.

Synthetic biology offers a transformative platform for this exploration. By engineering metabolic pathways in host organisms like E. coli or yeast, it may be possible to create novel biosynthetic routes for the production of this compound or a diverse library of related derivatives. nih.gov This approach not only provides a sustainable and scalable production method but also allows for the creation of novel molecules that are not accessible through traditional chemical synthesis. Furthermore, engineered biosensors could be developed to detect the presence of this compound in complex biological systems, facilitating studies of its metabolism and distribution in real-time. The convergence of synthetic chemistry, molecular biology, and computational design will be essential in uncovering the hidden biological roles of this compound and harnessing it for future applications.

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